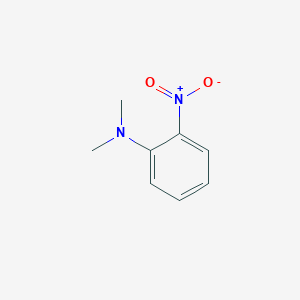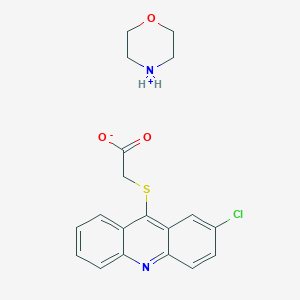
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (11): is a chemical compound with the molecular formula C19H19ClN2O3S . This compound is known for its unique structure, which combines acetic acid, a chlorinated acridine derivative, and morpholine. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) typically involves the reaction of 2-chloro-9-acridinylthiol with acetic acid in the presence of morpholine. The reaction conditions often include:
Temperature: Moderate temperatures are usually maintained to ensure the stability of the reactants and products.
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Catalysts: Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom in the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Acridines: Formed through substitution reactions.
科学的研究の応用
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: By interacting with cellular receptors, it can modulate signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of specific pathways.
類似化合物との比較
Similar Compounds
- ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with N-ETHYLETHANAMINE (1:1)
- ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with N-METHYLETHANAMINE (1:1)
Uniqueness
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) is unique due to its combination of acetic acid, a chlorinated acridine derivative, and morpholine. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
CAS番号 |
106636-58-2 |
|---|---|
分子式 |
C19H19ClN2O3S |
分子量 |
390.9 g/mol |
IUPAC名 |
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium |
InChI |
InChI=1S/C15H10ClNO2S.C4H9NO/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-6-4-2-5-1/h1-7H,8H2,(H,18,19);5H,1-4H2 |
InChIキー |
OSGPMSDOZQNOIW-UHFFFAOYSA-N |
SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
正規SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Key on ui other cas no. |
106636-58-2 |
同義語 |
((2-Chloro-9-acridinyl)thio)acetic acid compd. with morpholine (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


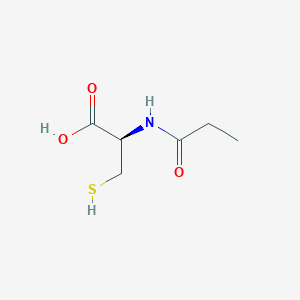






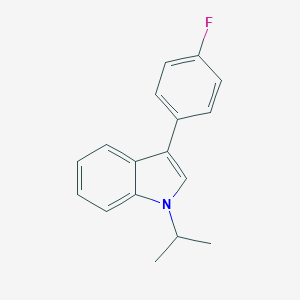
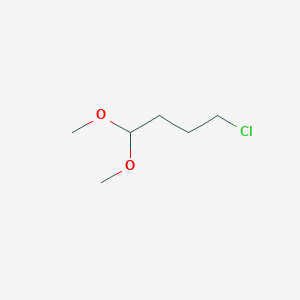
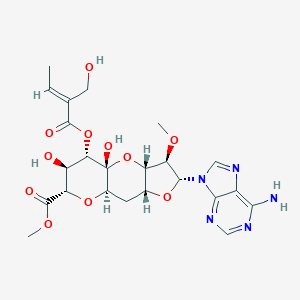
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
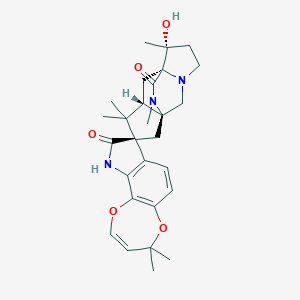
![[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide](/img/structure/B22792.png)
